molecular formula C12H21NO2 B116214 tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate CAS No. 156731-38-3

tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate

Numéro de catalogue B116214
Numéro CAS: 156731-38-3
Poids moléculaire: 211.3 g/mol
Clé InChI: NSHHQSKYDVWEJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-839 and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism. In

Applications De Recherche Scientifique

Tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate has been extensively studied for its potential applications in cancer treatment. Glutaminase plays a crucial role in the metabolism of cancer cells, and its inhibition can lead to cell death. CB-839 has been shown to be a potent inhibitor of glutaminase and has demonstrated efficacy in preclinical studies. Clinical trials are currently underway to evaluate the safety and efficacy of CB-839 in cancer patients.

Mécanisme D'action

CB-839 works by inhibiting glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is a precursor to the production of ATP, which is essential for the survival of cancer cells. By inhibiting glutaminase, CB-839 disrupts the production of ATP, leading to cell death.

Effets Biochimiques Et Physiologiques

CB-839 has been shown to have a significant impact on cancer cell metabolism. In preclinical studies, CB-839 has been shown to reduce the growth of various types of cancer cells, including pancreatic, lung, and breast cancer cells. The inhibition of glutaminase by CB-839 has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the significant advantages of using CB-839 in lab experiments is its selectivity for glutaminase. This selectivity allows for the targeted inhibition of cancer cell metabolism without affecting normal cells. However, CB-839 has limitations in terms of its bioavailability and pharmacokinetics. Further research is needed to optimize the delivery of CB-839 to cancer cells and improve its efficacy.

Orientations Futures

There are several future directions for the research and development of CB-839. One potential application is in combination with other cancer treatments to enhance their effectiveness. Another direction is the development of new analogs of CB-839 with improved bioavailability and pharmacokinetics. Additionally, further research is needed to understand the mechanism of action of CB-839 and its potential applications in other diseases beyond cancer.
Conclusion
Tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate, also known as CB-839, is a chemical compound with significant potential in cancer treatment. Its selective inhibition of glutaminase has been shown to disrupt cancer cell metabolism and enhance the effectiveness of other cancer treatments. While CB-839 has limitations in terms of bioavailability and pharmacokinetics, further research is needed to optimize its delivery and develop new analogs. The future directions for CB-839 research are promising, and it has the potential to make a significant impact in the field of cancer treatment.

Méthodes De Synthèse

The synthesis of tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate involves the reaction of tert-butyl carbamate with cyclohex-2-en-1-ylmethanol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product. This method has been optimized to provide high yields of tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate, making it a cost-effective and efficient process.

Propriétés

Numéro CAS

156731-38-3

Nom du produit

tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate

Formule moléculaire

C12H21NO2

Poids moléculaire

211.3 g/mol

Nom IUPAC

tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h5,7,10H,4,6,8-9H2,1-3H3,(H,13,14)

Clé InChI

NSHHQSKYDVWEJK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1CCCC=C1

SMILES canonique

CC(C)(C)OC(=O)NCC1CCCC=C1

Synonymes

Carbamic acid, (2-cyclohexen-1-ylmethyl)-, 1,1-dimethylethyl ester (9CI)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.